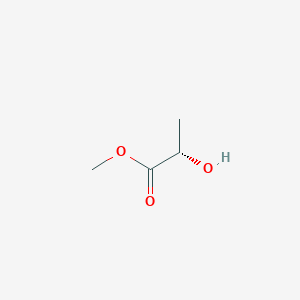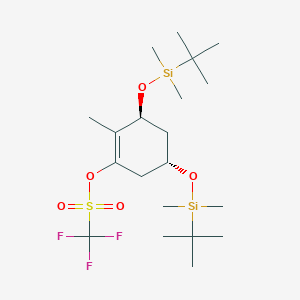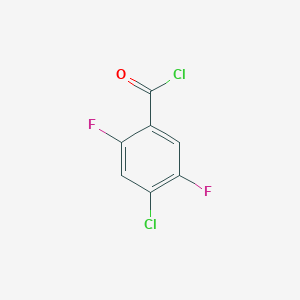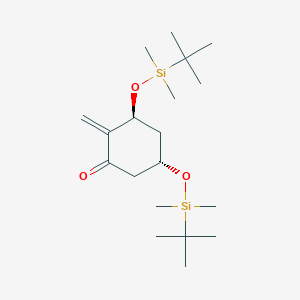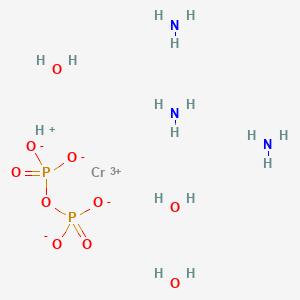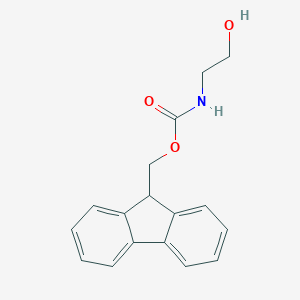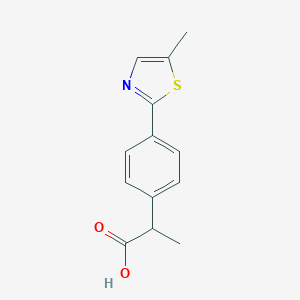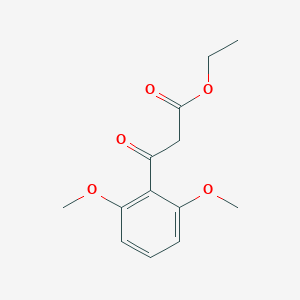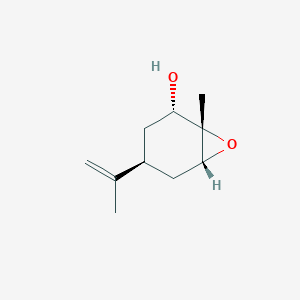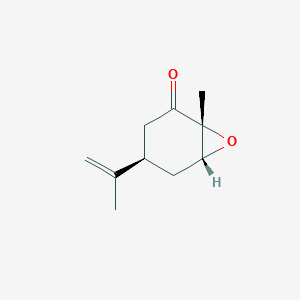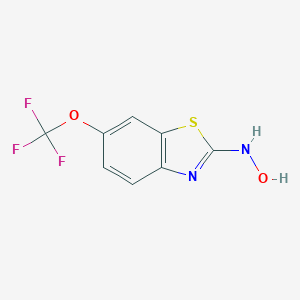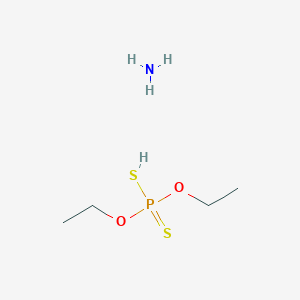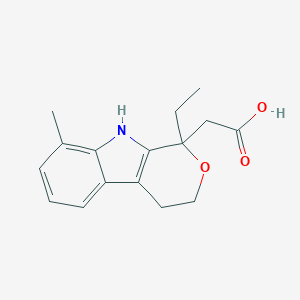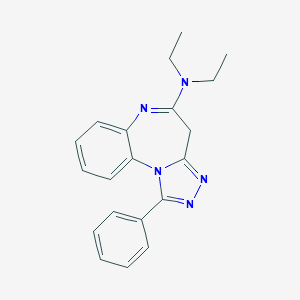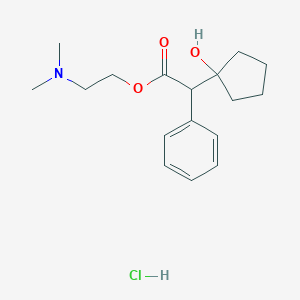
环戊醇盐酸盐
描述
环戊托酯盐酸盐是一种合成抗胆碱能化合物,主要用于眼科。 它以诱导瞳孔扩大(瞳孔散大)和睫状肌麻痹(睫状肌瘫痪)的能力而闻名,这些对于眼科检查等诊断程序至关重要 。 该化合物是一种叔胺,通过阻断眼睛中的毒蕈碱受体起作用,从而阻止眼睛适应近视 。
科学研究应用
环戊托酯盐酸盐在科学研究中具有广泛的应用:
作用机制
环戊托酯盐酸盐通过阻断眼睛中的毒蕈碱受体发挥作用。这些受体负责控制瞳孔的大小和晶状体的形状。 通过抑制这些受体,环戊托酯盐酸盐诱导虹膜括约肌和睫状肌松弛,导致瞳孔扩大和睫状肌麻痹 。 这种机制与其他抗毒蕈碱药物如阿托品和东莨菪碱相似 。
生化分析
Biochemical Properties
Cyclopentolate Hydrochloride is an anti-muscarinic in the same class as atropine and scopolamine . It blocks the muscarinic receptors in the muscles of the eye . These receptors are involved in controlling the pupil size and the shape of the lens .
Cellular Effects
Cyclopentolate Hydrochloride induces relaxation of the sphincter of the iris and the ciliary muscles . When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect .
Molecular Mechanism
The molecular mechanism of Cyclopentolate Hydrochloride involves blocking muscarinic receptors, which leads to dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Temporal Effects in Laboratory Settings
The cycloplegic and mydriatic effects of Cyclopentolate Hydrochloride are slower in onset and longer in duration in patients who have dark pigmented irises . Recovery usually occurs within 24 hours .
Metabolic Pathways
As an anticholinergic, it is known to interact with muscarinic receptors .
Transport and Distribution
It is known to act on the muscles of the eye, particularly the sphincter of the iris and the ciliary muscles .
Subcellular Localization
Given its role as an anticholinergic, it is likely to interact with muscarinic receptors located on the cell surface .
准备方法
合成路线和反应条件: 环戊托酯盐酸盐的制备涉及多个步骤。 合成从苯乙酸开始,它与酮环戊烷反应生成2-(1-羟基环戊基)苯乙酸 。 该中间体在无水碳酸钾和乙酸乙酯存在下与二甲氨基乙基氯盐酸盐发生取代反应,生成环戊托酯盐酸盐 。
工业生产方法: 环戊托酯盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及使用市售试剂和溶剂,确保高收率和纯度。 中间体通过重结晶技术进行纯化,以达到所需的质量 。
化学反应分析
反应类型: 环戊托酯盐酸盐在其合成过程中主要发生取代反应。在标准条件下,它通常不参与氧化或还原反应。
常用试剂和条件:
相似化合物的比较
环戊托酯盐酸盐经常与眼科使用的其他抗毒蕈碱药物进行比较:
属性
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentolate hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopentolate hydrochloride exert its effects on the eye?
A1: Cyclopentolate hydrochloride is an anticholinergic agent that blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors. In the eye, this blockade primarily affects the muscarinic receptors in the sphincter muscle of the iris and the ciliary muscle. [] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). []
Q2: What are the downstream effects of cyclopentolate hydrochloride's action on the iris and ciliary muscle?
A2: By blocking acetylcholine's action on the iris sphincter muscle, cyclopentolate hydrochloride prevents muscle contraction, leading to pupil dilation. This effect is crucial for ophthalmic examinations as it allows for better visualization of the internal eye structures. [, , ] Similarly, by affecting the ciliary muscle, it temporarily paralyzes accommodation, which is essential for accurate refractive error measurement, particularly in children who can accommodate strongly. [, , ]
Q3: What is the molecular formula and weight of cyclopentolate hydrochloride?
A3: The molecular formula for cyclopentolate hydrochloride is C17H25NO3·HCl, and its molecular weight is 327.85 g/mol. []
Q4: Has the stability of cyclopentolate hydrochloride in different formulations been studied?
A4: Yes, research has investigated the stability of cyclopentolate hydrochloride in different packaging and formulations. One study found that a preoperative cataract surgery gel containing cyclopentolate hydrochloride remained stable for 60 days when packaged in polycarbonate syringes and stored protected from light at both controlled ambient and refrigerated conditions. []
Q5: How long does it take for cyclopentolate hydrochloride to induce maximal cycloplegia?
A5: Research using an objective measure of accommodation found that maximum cycloplegia occurs approximately 10 minutes after instillation of 1% cyclopentolate hydrochloride in individuals with light irides. Individuals with darker irides may require 30-40 minutes for maximum cycloplegia. []
Q6: How long do the effects of cyclopentolate hydrochloride last?
A6: The duration of cyclopentolate hydrochloride's effects can vary depending on factors like dosage and individual response. In one study on dogs, pupillary dilation returned to pre-instillation size after 72 hours. []
Q7: Is there a difference in the time course of cycloplegia and mydriasis induced by cyclopentolate hydrochloride?
A7: Yes, studies show that the time courses for cycloplegia (paralysis of accommodation) and mydriasis (pupil dilation) are not identical. While pupil dilation may be evident sooner, maximum cycloplegia might take longer to achieve. []
Q8: What is the efficacy of cyclopentolate hydrochloride compared to other cycloplegic agents like tropicamide and atropine?
A9: Several studies have compared the cycloplegic and mydriatic effects of cyclopentolate hydrochloride to tropicamide and atropine. While atropine generally has a stronger and longer-lasting effect, cyclopentolate hydrochloride and tropicamide demonstrate comparable efficacy in many cases, particularly for shorter procedures. [, , , ]
Q9: Are there any known adverse effects associated with cyclopentolate hydrochloride use?
A11: While generally considered safe, cyclopentolate hydrochloride, like many medications, can cause side effects. Transient stinging upon instillation is common. [] Rarely, more serious systemic side effects like behavioral changes and psychosis have been reported, particularly in children. [, , , , ]
Q10: What analytical methods are used to determine the concentration of cyclopentolate hydrochloride in pharmaceutical preparations?
A12: Several analytical methods have been developed for the determination of cyclopentolate hydrochloride in pharmaceutical preparations. These include spectrophotometric methods, based on the formation of colored complexes, and chromatographic methods such as high-performance liquid chromatography (HPLC). [, , , ]
Q11: What is the principle behind the spectrophotometric determination of cyclopentolate hydrochloride?
A13: Spectrophotometric methods utilize the ability of cyclopentolate hydrochloride to form colored complexes with specific reagents. For example, when treated with Folin-Ciocalteu reagent in an alkaline environment, cyclopentolate hydrochloride produces a greenish-blue colored species with maximum absorbance at 733 nm. This absorbance can be correlated to the concentration of cyclopentolate hydrochloride using a calibration curve. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


